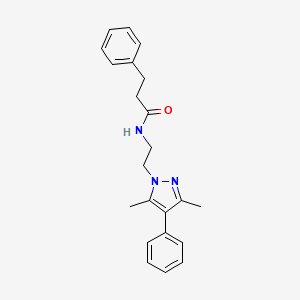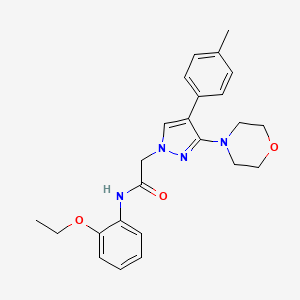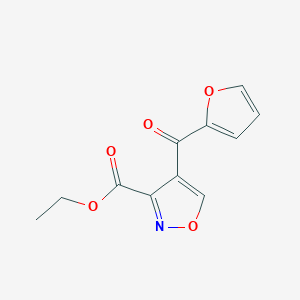![molecular formula C16H12N2O3S B2656744 N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 941966-17-2](/img/structure/B2656744.png)
N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, also known as BTD, is a small molecule that has been studied for its potential in various scientific applications.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide:
Antibacterial Agents
N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: has shown promising antibacterial properties. Research indicates that derivatives of benzothiazole exhibit significant activity against various Gram-positive and Gram-negative bacterial strains. This compound could be developed further to combat bacterial infections, particularly those resistant to conventional antibiotics .
Anticancer Activity
Benzothiazole derivatives, including this compound, have been investigated for their potential anticancer properties. They can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. This makes them valuable candidates for developing new cancer therapies .
Antifungal Applications
The compound also demonstrates antifungal properties, making it useful in treating fungal infections. Its ability to disrupt fungal cell membranes and inhibit fungal growth positions it as a potential antifungal agent in both medical and agricultural settings .
Antioxidant Properties
Research has shown that benzothiazole derivatives possess antioxidant activities. This compound can neutralize free radicals, thereby protecting cells from oxidative stress and damage. This property is particularly beneficial in preventing diseases related to oxidative stress, such as neurodegenerative disorders .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation and providing relief in conditions such as arthritis and other inflammatory diseases .
Antiviral Applications
Benzothiazole derivatives have been studied for their antiviral properties. This compound can inhibit the replication of certain viruses, making it a potential candidate for antiviral drug development. Its effectiveness against a range of viruses could be crucial in managing viral infections .
Neuroprotective Agents
The neuroprotective effects of this compound have been investigated, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It can protect neurons from damage and improve cognitive functions, offering potential therapeutic benefits for these conditions .
Agricultural Applications
In agriculture, this compound can be used as a pesticide due to its ability to inhibit the growth of harmful microorganisms. Its application can help protect crops from bacterial and fungal infections, thereby improving crop yield and quality .
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-16(10-1-4-13-14(7-10)21-6-5-20-13)18-11-2-3-12-15(8-11)22-9-17-12/h1-4,7-9H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPMYRQVHRUMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid](/img/structure/B2656661.png)
![4-{[Ethyl(pentyl)amino]methyl}aniline](/img/structure/B2656662.png)
![N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2656663.png)


![4-(2,3-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656669.png)

![N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2656672.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2656673.png)
![ethyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2656674.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2656677.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2656681.png)